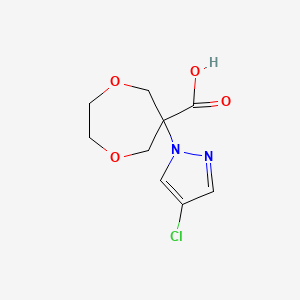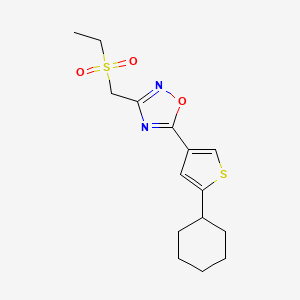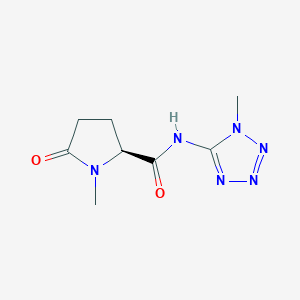
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid, also known as CPD, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound with a pyrazole ring and a dioxepane ring, and it has demonstrated a range of biochemical and physiological effects. The purpose of
Mechanism of Action
The mechanism of action of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is complex and involves multiple pathways. It has been shown to interact with several enzymes and receptors, including DPP-4 and the adenosine A1 receptor. This compound inhibits DPP-4 by binding to the active site of the enzyme, preventing it from cleaving incretin hormones that stimulate insulin secretion. This compound also binds to the adenosine A1 receptor, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has demonstrated a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound inhibits DPP-4 activity in a dose-dependent manner, with an IC50 value of approximately 10 nM. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to reduce blood pressure and heart rate in animal models of hypertension.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in lab experiments is its specificity for DPP-4 and the adenosine A1 receptor. This allows researchers to study the effects of this compound on these targets without interfering with other pathways. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
Future Directions
There are several potential future directions for research on 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of DPP-4. Another area of interest is the investigation of the effects of this compound on other targets, such as the adenosine A2 receptor. Additionally, there is potential for the development of this compound-based therapeutics for the treatment of diabetes and hypertension.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has demonstrated a range of biochemical and physiological effects, including the inhibition of DPP-4 and the binding to the adenosine A1 receptor. While there are advantages and limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound. Overall, this compound is a valuable tool for studying the mechanisms of disease and developing new therapeutics.
Synthesis Methods
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloropyrazole with 1,4-dioxepane-6-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 4-chloropyrazole with 1,4-butanediol in the presence of a catalyst, followed by oxidation with sodium chlorite. Both of these methods have been used successfully to produce this compound in high yields and purity.
Scientific Research Applications
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin secretion. This compound has also been found to bind to the adenosine A1 receptor, which is involved in regulating heart rate and blood pressure.
properties
IUPAC Name |
6-(4-chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4/c10-7-3-11-12(4-7)9(8(13)14)5-15-1-2-16-6-9/h3-4H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPMNHADHJTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)

![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)



